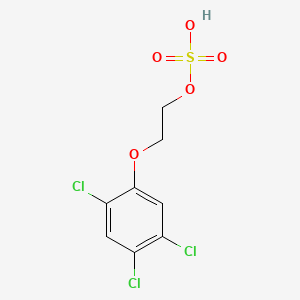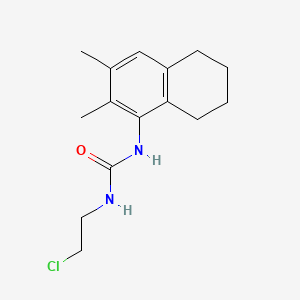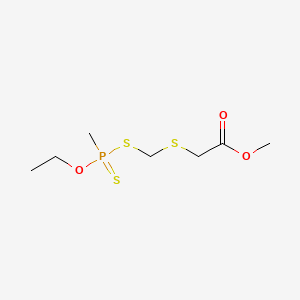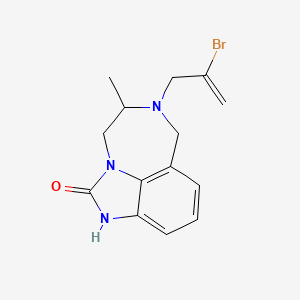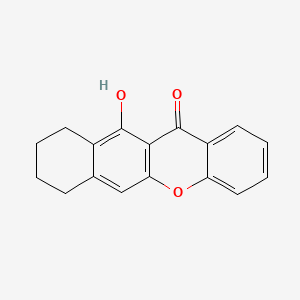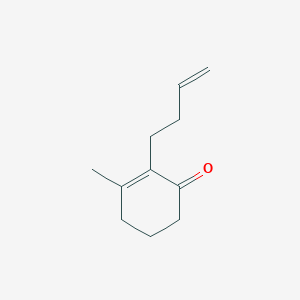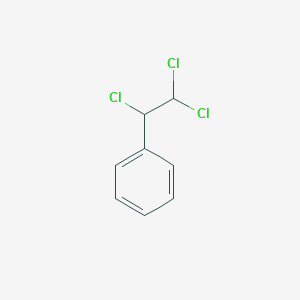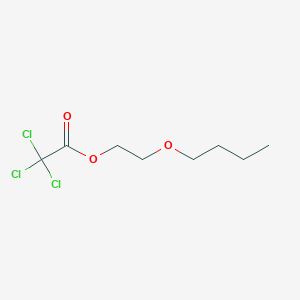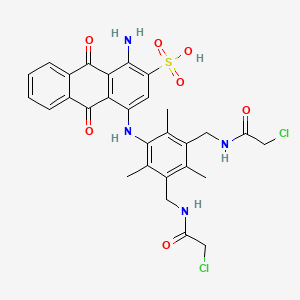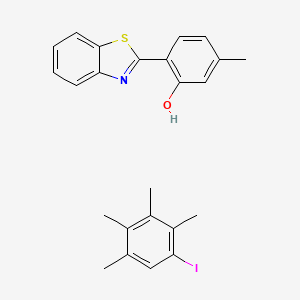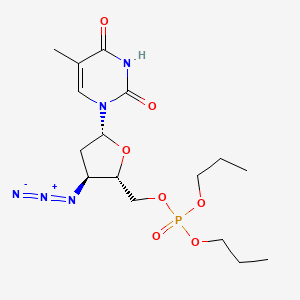
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a methylbutyl group, an aminosulfonyl group, and a phenylacetamide backbone. Its intricate molecular arrangement makes it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 1-methylbutylamine, followed by the introduction of the aminosulfonyl group and the phenylacetamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as enhanced efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can lead to more sustainable and cost-effective production methods .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetyl(1-methylpropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)propionamide
- 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)butyramide
Uniqueness
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide stands out due to its specific molecular structure, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
64876-55-7 |
|---|---|
Fórmula molecular |
C15H23N3O4S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[acetyl(pentan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-4-5-11(2)18(12(3)19)10-15(20)17-13-6-8-14(9-7-13)23(16,21)22/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,16,21,22) |
Clave InChI |
PDKAAOCPTMAORX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


